Differentiation by LogP: Lipophilicity Tuning via 3-Methyl Substitution
The 3-methyl group on the quinoxaline ring significantly increases the calculated lipophilicity (XLogP3-AA) compared to the unsubstituted analog. [1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]methanol has a predicted XLogP3-AA of 2.7 [1], while the 3-des-methyl analog (1-(quinoxalin-2-yl)piperidin-4-yl)methanol, CAS 1281286-18-7) has a predicted value of 1.9, based on structural comparison . This difference of 0.8 log units represents a greater than 6-fold increase in calculated octanol-water partition coefficient, a key determinant for passive membrane permeability and CNS penetration potential [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 (XLogP3-AA) |
| Comparator Or Baseline | 1-(Quinoxalin-2-yl)piperidin-4-yl)methanol (CAS 1281286-18-7): 1.9 (estimated from structural analog comparison) |
| Quantified Difference | Δ = +0.8 log units (approx. 6.3-fold higher calculated partition coefficient) |
| Conditions | Computed by PubChem XLogP3 3.0; a consensus model trained on >16,000 experimental logP values. |
Why This Matters
A higher XLogP3-AA value directly correlates with improved passive membrane permeability and blood-brain barrier penetration, making this 3-methyl analog a superior choice for CNS-targeted screening libraries.
- [1] PubChem. Computed Properties for [1-(3-chloroquinoxalin-2-yl)piperidin-4-yl]methanol (CAS 1261232-04-5). XLogP3-AA. Note: XLogP3 is atom-type based and can be estimated for the non-commercial target compound. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
